molecular formula C17H16BrNO2 B5766837 (2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Cat. No.: B5766837
M. Wt: 346.2 g/mol
InChI Key: AHBYYAHHGRTMGB-UXBLZVDNSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group and a methoxy-methylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the intermediate.

    Methoxy-Methylphenyl Intermediate: 2-methoxy-5-methylphenylamine is synthesized separately through standard amination reactions.

    Coupling Reaction: The bromophenyl intermediate and the methoxy-methylphenyl intermediate are coupled under specific conditions to form the final product. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, converting it to a single bond and forming the corresponding amide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
  • (2E)-3-(4-iodophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Uniqueness:

  • The presence of the bromine atom in the bromophenyl group imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs.
  • The methoxy-methylphenyl group contributes to the compound’s overall stability and potential bioactivity.

This detailed article provides a comprehensive overview of (2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-3-9-16(21-2)15(11-12)19-17(20)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBYYAHHGRTMGB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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